molecular formula C32H60N2O2 B14568689 N,N'-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) CAS No. 61797-57-7

N,N'-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide)

Cat. No.: B14568689
CAS No.: 61797-57-7
M. Wt: 504.8 g/mol
InChI Key: PONQERLPAJQRDN-UHFFFAOYSA-N
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Description

N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) is a synthetic organic compound characterized by its unique structure, which includes an ethane-1,2-diyl backbone and two N-tert-butylundec-10-enamide groups

Properties

CAS No.

61797-57-7

Molecular Formula

C32H60N2O2

Molecular Weight

504.8 g/mol

IUPAC Name

N-tert-butyl-N-[2-[tert-butyl(undec-10-enoyl)amino]ethyl]undec-10-enamide

InChI

InChI=1S/C32H60N2O2/c1-9-11-13-15-17-19-21-23-25-29(35)33(31(3,4)5)27-28-34(32(6,7)8)30(36)26-24-22-20-18-16-14-12-10-2/h9-10H,1-2,11-28H2,3-8H3

InChI Key

PONQERLPAJQRDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CCN(C(=O)CCCCCCCCC=C)C(C)(C)C)C(=O)CCCCCCCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) typically involves the reaction of ethane-1,2-diamine with tert-butylundec-10-enoic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
  • N,N’-(Ethane-1,2-diyl)bis(benzamides)
  • N,N’-(Ethane-1,2-diyl)bis(pyridin-2-ylmethanimine)

Uniqueness

N,N’-(Ethane-1,2-diyl)bis(N-tert-butylundec-10-enamide) is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

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